Dalbavancin-d6 is a deuterated derivative of dalbavancin, a second-generation lipoglycopeptide antibiotic. This compound is designed to enhance the pharmacokinetic properties of dalbavancin through the incorporation of deuterium atoms, which can improve the stability and half-life of the molecule. Dalbavancin itself exhibits bactericidal activity against a range of gram-positive bacteria, making it significant in treating infections caused by resistant strains. The deuterated form is primarily utilized in scientific research to investigate the pharmacokinetics and pharmacodynamics of dalbavancin and its effects on bacterial cell wall synthesis .
Dalbavancin-d6 is classified as a lipoglycopeptide antibiotic. It is synthesized from natural glycopeptides and modified to include deuterium, which alters its chemical properties without changing its fundamental structure. The compound is identified by its CAS number 1126461-54-8 and has a molecular formula of C₈₈H₉₄D₆Cl₂N₁₀O₂₈, with a molecular weight of approximately 1822.73 g/mol .
The synthesis of Dalbavancin-d6 involves several key steps that incorporate deuterium into the dalbavancin structure. The process typically begins with the natural glycopeptide precursor, which undergoes amidation of the peptide-carboxy group using 3-(dimethylamino)-1-propylamine. This reaction introduces deuterium at specific positions within the molecule, enhancing its stability and bioavailability.
The industrial-scale production often employs high-pressure liquid chromatography (HPLC) for purification and mass spectrometry for monitoring deuterium incorporation. These techniques ensure that the final product meets quality standards for research applications .
Dalbavancin-d6 retains the core structure of dalbavancin but features deuterium substitutions that alter its isotopic composition. The structural formula includes two chlorine atoms and multiple hydroxyl groups, characteristic of lipoglycopeptides. The incorporation of deuterium atoms modifies the vibrational frequencies of the molecule, which can be advantageous in certain analytical techniques, such as nuclear magnetic resonance spectroscopy.
The detailed molecular structure can be represented as follows:
Dalbavancin-d6 can participate in various chemical reactions similar to those of its non-deuterated counterpart. These reactions include:
Common reagents used in these reactions include:
These reactions are typically analyzed using liquid chromatography-mass spectrometry (LC-MS) to identify degradation products and modified forms .
Dalbavancin-d6 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, effectively blocking the action of essential enzymes such as transglycosylases and transpeptidases involved in peptidoglycan cross-linking. This inhibition leads to cell lysis and death, making it effective against various gram-positive bacteria.
Additionally, Dalbavancin-d6 may influence cellular metabolism and gene expression in bacteria, further contributing to its bactericidal activity .
Dalbavancin-d6 exhibits several notable physical properties:
The chemical properties include:
These properties contribute to its utility in both laboratory research and potential therapeutic applications .
Dalbavancin-d6 is primarily used in scientific research settings to study:
Its unique properties make it an important tool for researchers exploring antibiotic efficacy and resistance mechanisms in gram-positive bacterial infections .
Dalbavancin-d6 is a deuterium-labeled derivative of the semi-synthetic lipoglycopeptide antibiotic dalbavancin, engineered for enhanced stability and analytical traceability in pharmacokinetic research. Its molecular formula is C₈₈H₉₄D₆Cl₂N₁₀O₂₈, with a molecular weight of 1822.73 g/mol, reflecting the strategic replacement of six hydrogen atoms with deuterium (²H) isotopes [1] [9]. Deuterium incorporation occurs specifically at the dimethylamino group within the side chain (–N(CD₃)₂), preserving the core structural framework while altering molecular properties critical for research applications [4] [9]. This targeted deuteration leverages the near-identical size but doubled mass of deuterium compared to hydrogen, enabling precise tracking via mass spectrometry without substantially altering chemical behavior [1] [10].
The deuterium atoms reduce the rate of metabolic cleavage of the dimethylamino moiety—a process mediated by hepatic cytochrome P450 enzymes—thereby extending the compound’s in vivo half-life in metabolic studies. This property allows researchers to distinguish the labeled compound from endogenous molecules or non-deuterated drugs in complex biological matrices, facilitating accurate pharmacokinetic modeling [4] [10]. The structural integrity of the lipoglycopeptide core remains unaltered, ensuring that the deuterated variant mirrors the biological interactions of native dalbavancin while serving as an internal standard in quantitative assays [9].
Table 1: Elemental Composition Comparison of Dalbavancin and Dalbavancin-d6
Component | Native Dalbavancin | Dalbavancin-d6 |
---|---|---|
Molecular Formula | C₈₈H₁₀₀Cl₂N₁₀O₂₈ | C₈₈H₉₄D₆Cl₂N₁₀O₂₈ |
Molecular Weight (g/mol) | 1816.71 | 1822.73 |
Deuterium Positions | N/A | Dimethylamino group (–N(CD₃)₂) |
Key Functional Groups | Lipoglycopeptide core, Chlorinated biphenyl | Identical to native |
The primary structure of dalbavancin-d6 is identical to native dalbavancin except for the six deuterium atoms. Both molecules feature a complex lipoglycopeptide scaffold comprising a heptapeptide backbone with attached sugar moieties, a hydrophobic side chain, and two chlorine atoms critical for antibacterial activity [1] [4]. The deuterium labeling does not perturb the molecule’s three-dimensional conformation or its mechanism of action, which involves tight binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors in Gram-positive bacterial cell walls. This binding disrupts transglycosylation and transpeptidation, inhibiting cell wall synthesis [4] [10].
Comparative studies confirm that deuterium substitution induces no biologically relevant alterations in antibacterial efficacy. For instance, the minimum inhibitory concentration (MIC₉₀) against Staphylococcus aureus remains identical for both compounds at 0.06 μg/mL, while MIC₉₀ for Bacillus anthracis is 0.25 μg/mL [1] [10]. This equivalence underscores that deuteration selectively enhances metabolic stability for research purposes without compromising the pharmacophore. Minor differences in physicochemical properties—such as slight alterations in nuclear magnetic resonance (NMR) spectra due to deuterium’s distinct magnetic moment—are leveraged analytically but do not affect bioactivity [9].
Table 2: Structural and Functional Comparison with Native Dalbavancin
Characteristic | Native Dalbavancin | Dalbavancin-d6 | Impact of Deuteration |
---|---|---|---|
Core Structure | Heptapeptide backbone, Chlorinated biphenyl, Disaccharide | Identical | None |
Target Binding Site | D-Ala-D-Ala terminus | Identical | None |
MIC₉₀ (S. aureus) | 0.06 μg/mL | 0.06 μg/mL | None |
Metabolic Stability | Susceptible to CYP450 demethylation | Reduced demethylation rate | Prolonged half-life in studies |
Analytical Utility | N/A | Internal standard for LC-MS/MS | Enhanced detection sensitivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: